2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H25BrN4OS and its molecular weight is 485.44. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
ORL1 Receptor Agonists : Compounds with structural motifs similar to the specified chemical have been investigated for their affinity towards the ORL1 (orphanin FQ/nociceptin) receptor, leading to the discovery of potent, selective agonists with potential therapeutic applications in pain management and neurological disorders (Röver et al., 2000).
Anticancer Activity : Derivatives of 1-thia-azaspiro compounds, similar to the compound , have shown moderate to high inhibition activities against various cancer cell lines, indicating potential applications in cancer therapy (Flefel et al., 2017).
Antimicrobial Activity : Novel sulphonamide derivatives, which share structural features with the compound of interest, have been synthesized and displayed good antimicrobial activity, suggesting their use in combating microbial infections (Fahim & Ismael, 2019).
Chemical Synthesis and Material Science Applications
Synthesis of Novel Compounds : Research into similar triazaspirodecane derivatives has led to the development of new synthetic methodologies that could be applied to a wide range of chemical syntheses, potentially including the creation of new materials or pharmaceuticals (Abbady, 2014).
Antimicrobial and Antifungal Agents : The synthesis and evaluation of new Schiff bases and thiazolidinone derivatives, related to the queried compound, have shown promising antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Fuloria et al., 2014).
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4OS/c1-16-4-3-5-19(14-16)25-20(29)15-30-22-21(17-6-8-18(24)9-7-17)26-23(27-22)10-12-28(2)13-11-23/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLWYWJRXDCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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